molecular formula C12H13NO4 B1621993 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-28-3

1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1621993
CAS No.: 618070-28-3
M. Wt: 235.24 g/mol
InChI Key: QMNGUAWXPGHDJO-UHFFFAOYSA-N
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Description

Compounds like “1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid” belong to a class of organic compounds known as phenylpyrrolidines . These are aromatic compounds containing a phenyl group and a pyrrolidine ring.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a 2-methoxyphenyl compound with a pyrrolidine derivative . The exact method would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of atoms within the molecule and the lengths and angles of chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. For example, some compounds may undergo hydrolysis in highly alkaline media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of experimental techniques. For example, the melting point can be determined through differential scanning calorimetry .

Scientific Research Applications

X-ray Powder Diffraction in Synthesis

The compound "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" is highlighted for its importance in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data have facilitated the understanding of its crystal structure, which is crucial for the development of pharmaceuticals (Qing Wang et al., 2017).

Antiinflammatory and Analgesic Activity

Research on "5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids" has shown significant antiinflammatory and analgesic activities, which are correlated with the steric and hydrogen-bonding properties of the substituents. This finding opens avenues for the development of new analgesic agents based on structural modifications of related compounds (Joseph M. Muchowski et al., 1985).

Structural Characterisation and Conformation

The first synthesis of a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound, demonstrates the utility of these compounds in constructing complex molecular architectures. This research provides insights into the structural and conformational properties of novel synthetic foldamers (I. Menegazzo et al., 2006).

Nursing Application in Bronchial Pneumonia Treatment

A novel heterocycle compound related to "1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid" has been synthesized and evaluated for its potential in treating children's bronchial pneumonia. The compound exhibits excellent biological activity, suggesting its utility in medical applications (Xiao-fang Ding & Xiao Zhong, 2022).

Molecular Conformation and Antineoplastic Potential

The study of "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" sheds light on its potential as an antineoplastic agent. The detailed molecular conformation analysis aids in understanding the interaction mechanisms that could be leveraged in designing cancer therapies (Surajit Banerjee et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be determined through a variety of experimental techniques, including in vitro and in vivo studies .

Safety and Hazards

The safety and hazards associated with a compound can be determined through a variety of sources, including safety data sheets . These provide information on the potential health effects, precautions for handling and use, and procedures for storage and disposal.

Future Directions

The future directions for research on a compound can depend on a variety of factors, including its potential applications and the current state of knowledge about its properties and effects .

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-6-8(11(13)14)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNGUAWXPGHDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402160
Record name 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-28-3
Record name 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-METHOXYPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g, 1.47 mmol) and 2-methoxyaniline (0.495 mL; 4.41 mmol) in ethanol (3 mL). 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid 0.350 g (quantitative) was obtained as a grey solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.495 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

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